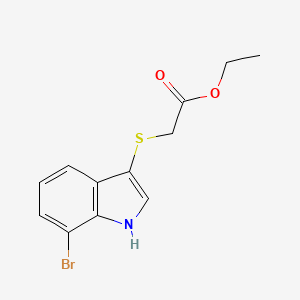
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-bromoindole and ethyl bromoacetate.
Formation of Thioester: Ethyl bromoacetate is reacted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.
Substitution Reaction: The thiosulfate intermediate is then reacted with 7-bromoindole under basic conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thioacetate group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Hydrolysis: Products include carboxylic acids.
科学的研究の応用
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thioacetate group can undergo metabolic transformations. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .
類似化合物との比較
Similar Compounds
2-(7-Bromo-1H-indol-3-yl)ethanamine: Similar structure with an ethanamine group instead of thioacetate.
7-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of thioacetate.
7-Bromo-1H-indole-3-methanol: Features a methanol group instead of thioacetate.
Uniqueness
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is unique due to the presence of both the bromo-substituted indole ring and the thioacetate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C12H12BrNO2S |
|---|---|
分子量 |
314.20 g/mol |
IUPAC名 |
ethyl 2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-12-8(10)4-3-5-9(12)13/h3-6,14H,2,7H2,1H3 |
InChIキー |
BESXVCXECLHZKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=CNC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


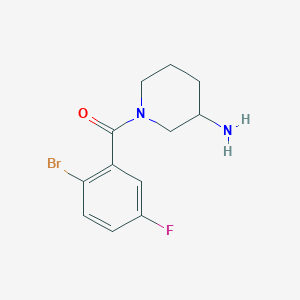
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
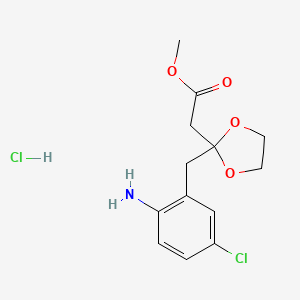
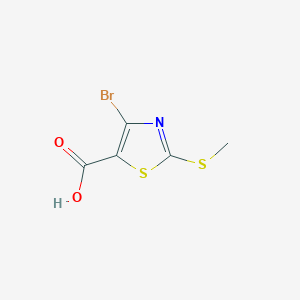



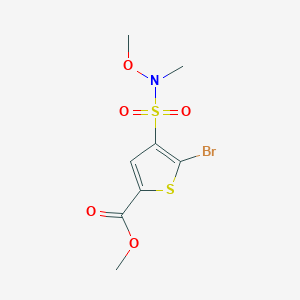
![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)
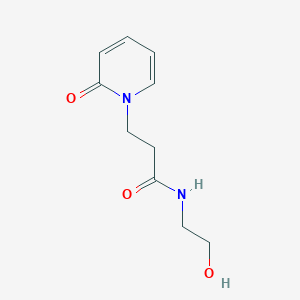
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)


